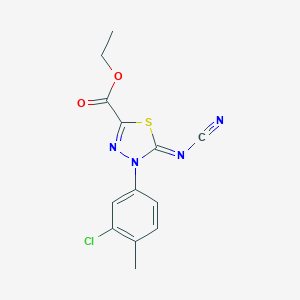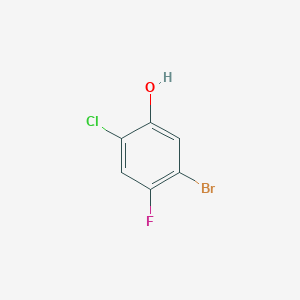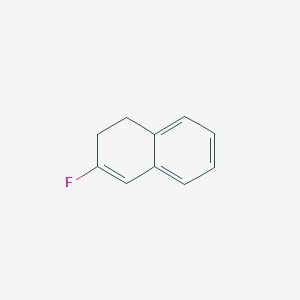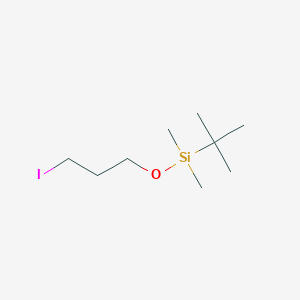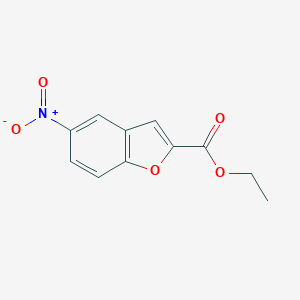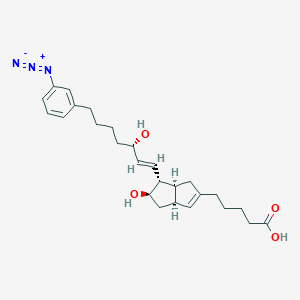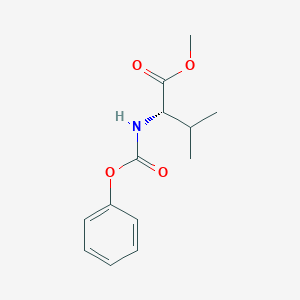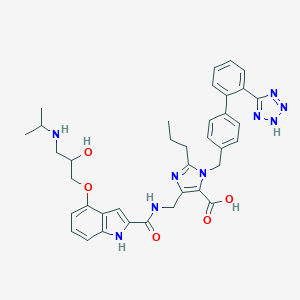![molecular formula C7H18Cl2Sn2 B115173 (Propane-1,3-diyl)bis[chloro(dimethyl)stannane] CAS No. 143255-47-4](/img/structure/B115173.png)
(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Propane-1,3-diyl)bis[chloro(dimethyl)stannane] is a chemical compound that belongs to the organotin family. It is commonly known as DMPT or dimethylpropionyl tin chloride. DMPT is widely used in scientific research as a reagent, catalyst, and precursor for the synthesis of various organic compounds.
Mécanisme D'action
DMPT acts as a Lewis acid catalyst in many organic reactions. It can coordinate with electron-rich compounds and facilitate the formation of covalent bonds. DMPT can also act as a reducing agent and donate electrons to electron-deficient compounds. The mechanism of action of DMPT depends on the specific reaction it is involved in.
Effets Biochimiques Et Physiologiques
DMPT has been shown to have anti-inflammatory and anti-tumor properties in vitro. It can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. DMPT has also been shown to have a protective effect on the liver and kidneys in animal models. However, the exact biochemical and physiological effects of DMPT are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT is a versatile reagent that can be used in a wide range of organic reactions. It is relatively inexpensive and easy to handle. However, DMPT is highly toxic and should be handled with care. It can cause skin irritation, respiratory problems, and damage to the liver and kidneys. DMPT should only be used in a well-ventilated laboratory with proper safety equipment.
Orientations Futures
There are many potential future directions for the use of DMPT in scientific research. One area of interest is the development of new organotin catalysts for organic synthesis. DMPT can also be used as a precursor for the synthesis of new materials with unique properties. Another potential application of DMPT is in the field of medicinal chemistry, where it could be used as a lead compound for the development of new anti-inflammatory and anti-tumor agents.
Conclusion:
In conclusion, (Propane-1,3-diyl)bis[chloro(dimethyl)stannane] is a versatile reagent that has many applications in scientific research. It is widely used in the synthesis of organic compounds, and its mechanism of action depends on the specific reaction it is involved in. DMPT has potential as a lead compound for the development of new anti-inflammatory and anti-tumor agents. However, its toxic nature means that it should be handled with care in the laboratory. Further research is needed to fully understand the biochemical and physiological effects of DMPT and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of DMPT involves the reaction between propionyl chloride and dimethyltin dichloride in the presence of a base such as sodium carbonate. The reaction takes place under reflux conditions and yields DMPT as a colorless liquid. The purity of DMPT can be increased by distillation or recrystallization.
Applications De Recherche Scientifique
DMPT is widely used in scientific research as a reagent and precursor for the synthesis of various organic compounds. It is used in the synthesis of organotin compounds, which have applications in the fields of catalysis, material science, and biochemistry. DMPT is also used in the synthesis of polyurethane foams, coatings, and adhesives.
Propriétés
Numéro CAS |
143255-47-4 |
|---|---|
Nom du produit |
(Propane-1,3-diyl)bis[chloro(dimethyl)stannane] |
Formule moléculaire |
C7H18Cl2Sn2 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
chloro-[3-[chloro(dimethyl)stannyl]propyl]-dimethylstannane |
InChI |
InChI=1S/C3H6.4CH3.2ClH.2Sn/c1-3-2;;;;;;;;/h1-3H2;4*1H3;2*1H;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
VZFRTKZXFPRULX-UHFFFAOYSA-L |
SMILES |
C[Sn](C)(CCC[Sn](C)(C)Cl)Cl |
SMILES canonique |
C[Sn](C)(CCC[Sn](C)(C)Cl)Cl |
Synonymes |
1,3-Bis-(chlorodimethylstannyl)-propane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



